molecular formula C12H17N B3015232 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 1781613-66-8

1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No.: B3015232
CAS No.: 1781613-66-8
M. Wt: 175.275
InChI Key: LLFPHVMUGMGCAX-UHFFFAOYSA-N
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Description

1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine is an organic compound belonging to the class of benzazepines This compound is characterized by a benzene ring fused to an azepine ring, with two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzylamine with a suitable ketone or aldehyde, followed by cyclization in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield partially or fully reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene or azepine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions such as acidic or basic environments, often with the aid of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: It finds use in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
  • 1,3-dimethyl-2-imidazolidinone
  • 1-methyl-2-pyrrolidinone

Uniqueness

1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine is unique due to its specific structural features, such as the fused benzene and azepine rings and the presence of two methyl groups on the nitrogen atom. These characteristics confer distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

5,5-dimethyl-1,2,3,4-tetrahydro-3-benzazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-12(2)9-13-8-7-10-5-3-4-6-11(10)12/h3-6,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFPHVMUGMGCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCC2=CC=CC=C21)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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